N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide
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Overview
Description
4-(Benzoylaminomethyl)pyridine 1-oxide is a heterocyclic aromatic compound that contains a pyridine ring substituted with a benzoylaminomethyl group and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoylaminomethyl)pyridine 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the oxidation of pyridine with peracetic acid or hydrogen peroxide in the presence of acetic acid . The reaction is carried out under controlled conditions to ensure the formation of the N-oxide functional group.
Industrial Production Methods
Industrial production of pyridine N-oxides, including 4-(Benzoylaminomethyl)pyridine 1-oxide, often involves the use of peracids or hydrogen peroxide as oxidizing agents. The process is optimized for large-scale production by controlling reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Benzoylaminomethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced back to the corresponding pyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Peracetic acid, hydrogen peroxide, and other peroxy compounds are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used to reduce the N-oxide group.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to further oxidized products, while reduction can yield the corresponding pyridine derivative .
Scientific Research Applications
4-(Benzoylaminomethyl)pyridine 1-oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Benzoylaminomethyl)pyridine 1-oxide involves its interaction with molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing the compound’s reactivity and biological activity . The benzoylaminomethyl group can interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: A simpler analog with similar oxidation properties.
4-(Aminomethyl)pyridine: Lacks the benzoyl group but shares the aminomethyl substitution.
Benzoylpyridine: Contains the benzoyl group but lacks the N-oxide functional group.
Uniqueness
4-(Benzoylaminomethyl)pyridine 1-oxide is unique due to the presence of both the benzoylaminomethyl group and the N-oxide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
80818-97-9 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-[(1-oxidopyridin-1-ium-4-yl)methyl]benzamide |
InChI |
InChI=1S/C13H12N2O2/c16-13(12-4-2-1-3-5-12)14-10-11-6-8-15(17)9-7-11/h1-9H,10H2,(H,14,16) |
InChI Key |
CGQFZNDKKGGARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
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